molecular formula C15H23NO4S2 B2584521 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797696-95-7

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2584521
CAS No.: 1797696-95-7
M. Wt: 345.47
InChI Key: UKNZMOROCYCILU-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both sulfonyl and azetidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions One common method starts with the sulfonylation of 2,5-dimethylphenylamine to introduce the sulfonyl group This is followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under mild to moderate conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The sulfonyl groups can interact with amino acid residues in the active site of enzymes, leading to inhibition. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

    1-((2,5-Dimethylphenyl)sulfonyl)azetidine: Lacks the isobutylsulfonyl group, which may affect its reactivity and applications.

    3-(Isobutylsulfonyl)azetidine:

Uniqueness: 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is unique due to the presence of both sulfonyl groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different domains

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-11(2)10-21(17,18)14-8-16(9-14)22(19,20)15-7-12(3)5-6-13(15)4/h5-7,11,14H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNZMOROCYCILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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